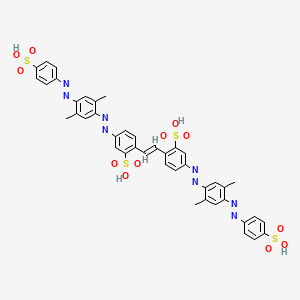
4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2'-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly as a dye and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 2,5-dimethyl-4-aminobenzenesulphonic acid, followed by coupling with 4-sulphophenylazo compounds under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and automated systems to ensure consistency and efficiency. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Applications De Recherche Scientifique
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid involves its interaction with various molecular targets. The compound’s azo bonds and sulfonic acid groups enable it to bind to specific proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, making it useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its high fluorescence quantum yields and used in similar applications as a dye and indicator.
4,4’-Bis(2-benzoxazolyl)stilbene-2,2’-disulphonic acid: Another related compound with similar structural features and applications.
Uniqueness
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid stands out due to its specific azo and sulfonic acid groups, which provide unique chemical reactivity and binding properties. These features make it particularly valuable in applications requiring strong and stable coloration, as well as in scientific research where precise molecular interactions are essential .
Propriétés
Numéro CAS |
85959-57-5 |
|---|---|
Formule moléculaire |
C42H36N8O12S4 |
Poids moléculaire |
973.0 g/mol |
Nom IUPAC |
5-[[2,5-dimethyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C42H36N8O12S4/c1-25-21-39(27(3)19-37(25)47-43-31-11-15-35(16-12-31)63(51,52)53)49-45-33-9-7-29(41(23-33)65(57,58)59)5-6-30-8-10-34(24-42(30)66(60,61)62)46-50-40-22-26(2)38(20-28(40)4)48-44-32-13-17-36(18-14-32)64(54,55)56/h5-24H,1-4H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)/b6-5+,47-43?,48-44?,49-45?,50-46? |
Clé InChI |
SUDNYOWVYIZYQI-MHBSYKRXSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O)C)N=NC6=CC=C(C=C6)S(=O)(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O)C)N=NC6=CC=C(C=C6)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
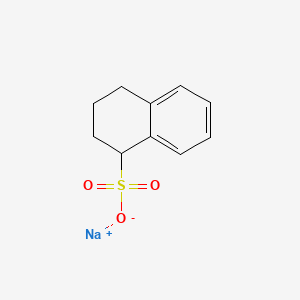


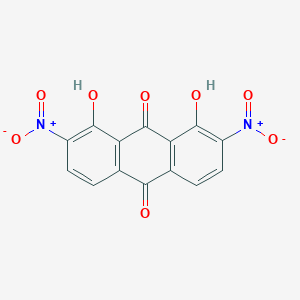
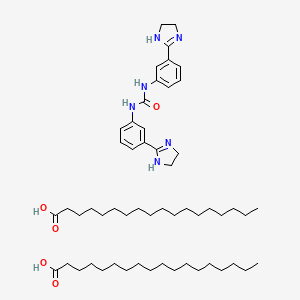




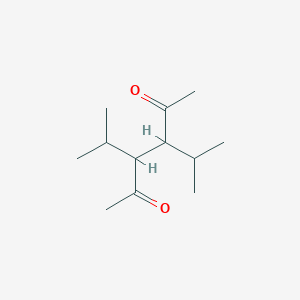
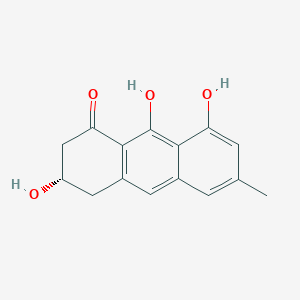
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
